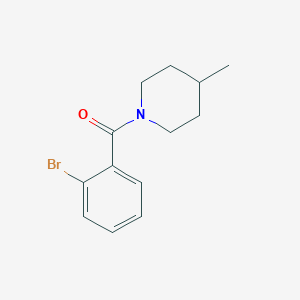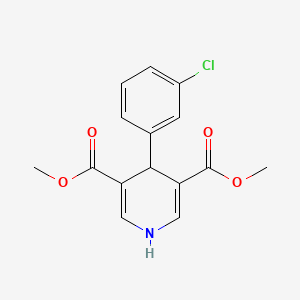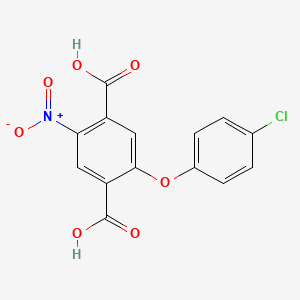
2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-morpholinyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dimethoxy-2-nitrophenyl)-3-(4-morpholinyl)acrylonitrile is a compound of interest due to its unique chemical structure, which includes a nitrophenyl group, morpholine moiety, and acrylonitrile linkage. This compound is synthesized and studied for its various chemical and physical properties, as well as its potential applications in materials science and organic chemistry.
Synthesis Analysis
The synthesis of related compounds involves conventional solvent methods, characterized by techniques such as FTIR, NMR, MS, and elemental analysis. These methods provide a pathway to obtaining compounds with specific structures and properties (El-Menyawy et al., 2013). The synthesis process often involves Knoevenagel condensation, showcasing the versatility of creating complex molecules through straightforward chemical reactions (Parveen et al., 2014).
Molecular Structure Analysis
X-ray crystallography is pivotal in determining the molecular structure of such compounds, revealing the spatial arrangements and bond lengths within the crystal lattice. The structure of closely related compounds crystallizes in specific space groups, providing insight into the molecular conformation and intermolecular interactions (Dhaneshwar, Tavale, & Moghe, 1990).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including Knoevenagel condensation and dimerization processes. These reactions are significant for synthesizing novel derivatives with potential applications in different fields. For example, the dimerization of acrylonitrile has been studied for creating new compounds through a radical mechanism (Oda, Maeshma, & Sugiyama, 1979).
Physical Properties Analysis
The compound's physical properties, such as optical properties, can be studied through the deposition of thin films and analysis of transmittance and reflectance. The optical band gap and refractive index are among the properties that can be determined, providing valuable information for materials science applications (El-Menyawy et al., 2013).
Chemical Properties Analysis
The chemical properties of the compound, including reactivity and interaction with various reagents, are explored through spectroscopic methods and quantum chemical approaches. Studies on vibrational modes, electronic transitions, and NMR chemical shifts offer a comprehensive understanding of the compound's behavior at the molecular level (Asiri et al., 2011).
Applications De Recherche Scientifique
Synthesis and Characterization
- Enaminonitriles, including compounds structurally related to "2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-morpholinyl)acrylonitrile," have been utilized in heterocyclic synthesis to produce 1,3-diaryl-4-aminopyrazole derivatives through condensation and cyclization reactions. These compounds show promise in medicinal chemistry due to their potential biological activities (H. Y. Medrasi, M. Al-Sheikh, & A. M. Salaheldin, 2013).
- Stereoselective synthesis of (Z)-acrylonitrile derivatives has been achieved, showing significant potential in the development of bioactive molecules. The synthesis pathway includes Knoevenagel condensation and has highlighted the importance of the morpholine and nitrophenyl groups in achieving high yield and selectivity (M. Parveen et al., 2014).
Potential Therapeutic Applications
- Some studies have focused on the synthesis of compounds like "this compound" for their potential therapeutic applications. For instance, the synthesis of gefitinib, a notable cancer treatment drug, involves intermediates structurally similar to the subject compound, highlighting its relevance in the synthesis of clinically important molecules (Bo Jin et al., 2005).
Material Science Applications
- In materials science, the structural motifs present in "this compound" have been explored for creating novel polymeric materials. For example, copolymers incorporating acrylonitrile units have been investigated for their thermoresponsive properties and potential applications in smart materials and sensors (T. Eggenhuisen et al., 2008).
Chemical Sensing
- The compound's structural framework has also been investigated in the context of chemical sensing, where derivatives have been developed as fluorescent probes for the detection of heavy metals such as mercury. This application underscores the versatility and potential utility of such compounds in environmental monitoring and safety assessments (Aizhi Wang et al., 2015).
Propriétés
IUPAC Name |
(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-21-14-7-12(13(18(19)20)8-15(14)22-2)11(9-16)10-17-3-5-23-6-4-17/h7-8,10H,3-6H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEBVCBMERHHSZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=CN2CCOCC2)C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C(=C/N2CCOCC2)/C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)


![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5516184.png)

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)
![1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5516208.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)
